molecular formula C4H6ClN B13768582 3-Chlorobutanenitrile CAS No. 53778-71-5

3-Chlorobutanenitrile

Cat. No.: B13768582
CAS No.: 53778-71-5
M. Wt: 103.55 g/mol
InChI Key: USFXKDONTUYBAU-UHFFFAOYSA-N
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Description

3-Chlorobutanenitrile is an organic compound with the molecular formula C₄H₆ClN. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound contains both a chloro and a cyano functional group, making it a bifunctional molecule. Its structure consists of a butane chain with a chlorine atom attached to the third carbon and a nitrile group attached to the first carbon .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorobutanenitrile can be synthesized through several methods. One common method involves the reaction of potassium cyanide with 1-bromo-3-chloropropane. This reaction typically occurs in the presence of a solvent such as dimethyl sulfoxide (DMSO) and a base like sodium hydroxide to increase the yield .

Industrial Production Methods: In industrial settings, this compound is often produced through large-scale chemical reactions involving similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Chlorobutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Chlorobutanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chlorobutanenitrile involves its interaction with various molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The chlorine atom can be substituted by nucleophiles, leading to the formation of different functional groups. These reactions are catalyzed by specific enzymes and occur under physiological conditions .

Comparison with Similar Compounds

Uniqueness: 3-Chlorobutanenitrile is unique due to its bifunctional nature, allowing it to participate in a wide range of chemical reactions. The presence of both chloro and nitrile groups makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

53778-71-5

Molecular Formula

C4H6ClN

Molecular Weight

103.55 g/mol

IUPAC Name

3-chlorobutanenitrile

InChI

InChI=1S/C4H6ClN/c1-4(5)2-3-6/h4H,2H2,1H3

InChI Key

USFXKDONTUYBAU-UHFFFAOYSA-N

Canonical SMILES

CC(CC#N)Cl

Origin of Product

United States

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